CYP3A4 Inhibition Profile: Low Micromolar Activity Defines Off-Target Liability Baseline
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone demonstrates weak CYP3A4 inhibitory activity with an IC₅₀ of 20,000 nM (20 μM) in human liver microsomes [1]. In contrast, a structurally distinct but therapeutically relevant pyrimidine-containing comparator from BindingDB (BDBM208674, US9266876) exhibits an IC₅₀ of 0.200 nM in an engineered CHO-K1 cell-based assay against a chemokine receptor target [2]. While these assays assess different endpoints (CYP inhibition vs. target engagement), the >100,000-fold difference underscores the compound's utility as a low-liability control or as a starting scaffold where CYP3A4 inhibition is undesirable. The 20 μM CYP3A4 IC₅₀ establishes a quantifiable baseline for medicinal chemistry optimization campaigns aiming to reduce off-target metabolic interactions [1].
| Evidence Dimension | CYP3A4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 20,000 nM (20 μM) |
| Comparator Or Baseline | Pyrimidine-containing chemokine receptor modulator (BDBM208674): 0.200 nM IC₅₀ (different target) |
| Quantified Difference | >100,000-fold difference in potency (cross-target comparison) |
| Conditions | Target compound: human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 hr measurement [1]; Comparator: CHO-K1 cells expressing target receptor, FLIPR assay, pH 7.4, 2°C [2] |
Why This Matters
This quantitative CYP3A4 inhibition data enables researchers to select this compound as a low-liability control or as a scaffold for further optimization when minimizing drug-drug interaction risk is a priority.
- [1] BindingDB. BDBM50600733 (CHEMBL5182534): CYP3A4 Inhibition Data. ChEMBL/Biocon-Bristol Myers Squibb. Entry date: 2023-06-23. PubMed ID: 35704802. View Source
- [2] BindingDB. BDBM208674 (US9266876, Example 141): Bioactivity in CHO-K1 Cells Expressing Chemokine Receptor. US Patent 9266876. Entry date: 2017-01-17. View Source
